2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate
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Overview
Description
2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methacrylate group, a tridecafluorohexyl chain, and multiple functional groups that contribute to its reactivity and versatility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the tridecafluorohexyl sulphonyl amine, followed by its reaction with ethyl groups and subsequent incorporation into the methacrylate framework. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Polymerization: The methacrylate group enables polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions.
Scientific Research Applications
2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties, such as hydrophobicity and chemical resistance.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its role in developing medical devices and coatings that resist biofouling and improve biocompatibility.
Mechanism of Action
The mechanism of action of 2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate involves its interaction with various molecular targets and pathways. The compound’s functional groups enable it to participate in chemical reactions that modify its structure and properties. For example, the methacrylate group can undergo polymerization, leading to the formation of polymers with specific characteristics. The tridecafluorohexyl chain contributes to the compound’s hydrophobicity and chemical resistance, making it suitable for applications that require these properties .
Comparison with Similar Compounds
Similar Compounds
2-{Ethyl[(tridecafluorohexyl)sulfonyl]amino}ethyl methacrylate: Shares similar structural features and properties, with applications in polymer synthesis and material science.
Methacrylate derivatives: Various methacrylate compounds with different functional groups, used in polymer chemistry and material science.
Uniqueness
2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is unique due to its combination of a methacrylate group, a tridecafluorohexyl chain, and multiple functional groups. This combination imparts distinct properties, such as enhanced hydrophobicity, chemical resistance, and versatility in various applications. Its ability to undergo polymerization and form high-performance polymers further distinguishes it from other similar compounds .
Properties
CAS No. |
68298-74-8 |
---|---|
Molecular Formula |
C26H28F13N3O8S |
Molecular Weight |
789.6 g/mol |
IUPAC Name |
2-[[5-[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethoxycarbonylamino]-2-methylphenyl]carbamoyloxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C26H28F13N3O8S/c1-6-42(51(46,47)26(38,39)24(33,34)22(29,30)21(27,28)23(31,32)25(35,36)37)9-10-48-19(44)40-16-8-7-14(4)17(11-16)41-20(45)50-15(5)12-49-18(43)13(2)3/h7-8,11,15H,2,6,9-10,12H2,1,3-5H3,(H,40,44)(H,41,45) |
InChI Key |
XCLCXQRFYCAXDN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OC(C)COC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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